molecular formula C16H11ClF3NO B5120705 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one

Cat. No. B5120705
M. Wt: 325.71 g/mol
InChI Key: BMFDNUTZKKSGHS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one, also known as CTAP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. CTAP is a small molecule that belongs to the class of diarylpropionitriles, which are known to exhibit antiestrogenic activity. In

Mechanism of Action

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one acts as an estrogen receptor antagonist, which means it blocks the binding of estrogen to its receptor. This leads to the inhibition of estrogen receptor signaling, which is critical for the growth and survival of breast cancer cells. 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and promoting cellular survival.
Biochemical and Physiological Effects:
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in breast cancer cells by inhibiting the estrogen receptor signaling pathway. It also promotes autophagy (cellular recycling) and inhibits angiogenesis (formation of new blood vessels) in cancer cells. 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential use in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one is a small molecule that can be easily synthesized and purified in the laboratory. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one research. One area of interest is the development of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one's potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one's potential use in the treatment of other diseases such as diabetes and cardiovascular disease warrants further investigation.

Synthesis Methods

The synthesis of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with acetophenone in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of breast cancer cells by blocking the estrogen receptor signaling pathway. 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one has been investigated for its potential use in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO/c17-14-7-6-12(10-13(14)16(18,19)20)21-9-8-15(22)11-4-2-1-3-5-11/h1-10,21H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFDNUTZKKSGHS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenylprop-2-en-1-one

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